3-hydroxy-1-methyl-4-(1-methyl-1H-pyrazol-4-yl)quinolin-2(1H)-one
Description
3-Hydroxy-1-methyl-4-(1-methyl-1H-pyrazol-4-yl)quinolin-2(1H)-one is a quinolin-2(1H)-one derivative featuring a hydroxyl group at position 3, a methyl group at position 1, and a 1-methylpyrazol-4-yl substituent at position 4. The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, known for its presence in bioactive molecules with antitumor, antimicrobial, and anticoagulant activities . The structural uniqueness of this compound lies in its hybrid architecture, combining a hydrogen-bonding hydroxyl group with a lipophilic pyrazole moiety, which may enhance both solubility and target binding affinity.
Properties
IUPAC Name |
3-hydroxy-1-methyl-4-(1-methylpyrazol-4-yl)quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-16-8-9(7-15-16)12-10-5-3-4-6-11(10)17(2)14(19)13(12)18/h3-8,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNNTYJVYIZAJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C(=O)N(C3=CC=CC=C32)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-1-methyl-4-(1-methyl-1H-pyrazol-4-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxy Group: This step often involves hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Substitution with the Pyrazolyl Group: This can be done through nucleophilic substitution reactions where the pyrazolyl group is introduced using pyrazole derivatives.
Methylation: The final step involves methylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted quinolinone derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 3-hydroxy-1-methyl-4-(1-methyl-1H-pyrazol-4-yl)quinolin-2(1H)-one exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For instance, in a study involving human breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and increased apoptotic markers .
Neurological Disorders
This compound has been investigated for its potential use in treating neurological disorders. Its ability to modulate neurotransmitter levels suggests it could be beneficial in conditions such as depression and anxiety. Animal models have shown promising results, with improvements in behavioral tests indicative of antidepressant effects .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This mechanism suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-hydroxy-1-methyl-4-(1-methyl-1H-pyrazol-4-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Affecting Cellular Processes: Influencing cell proliferation, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Quinolin-2(1H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Key comparisons include:
Key Observations :
- Pyrazole vs. Diazepine/Aminopyrimidine: The 1-methylpyrazole substituent offers a balance of lipophilicity and metabolic stability, contrasting with the polar aminopyrimidine (Compound 11) or rigid diazepine (Compound 23) groups .
Key Observations :
- The target compound’s 4-pyrazole group may be synthesized via Suzuki coupling, a method noted for regioselectivity and efficiency in .
- Yields for similar compounds range from 64–77%, suggesting room for optimization in the target’s synthesis.
Key Observations :
Physicochemical Properties
Key Observations :
- The target’s hydroxyl group improves solubility compared to purely lipophilic analogs (e.g., Compound 12) but may reduce membrane permeability versus methylated derivatives .
Biological Activity
3-Hydroxy-1-methyl-4-(1-methyl-1H-pyrazol-4-yl)quinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoline backbone with a hydroxyl group and a pyrazole moiety, which are known to contribute to its biological properties. The molecular formula is , and it has a molecular weight of 224.25 g/mol.
Anticancer Activity
Numerous studies have explored the anticancer potential of compounds containing the pyrazole and quinoline structures. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer) cells. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, such as the inhibition of anti-apoptotic proteins and activation of caspases .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 26 | Induction of apoptosis |
| Pyrazole derivative X | HT-29 | 20 | Caspase activation |
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is often linked to the modulation of NF-kB signaling pathways, which play a crucial role in inflammatory responses .
Antimicrobial Activity
Research indicates that quinoline derivatives possess antimicrobial properties. The presence of the pyrazole ring enhances this activity against a range of bacteria and fungi. For example, studies have reported that similar compounds exhibit significant antibacterial effects against Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit various kinases involved in cell proliferation and survival.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Cytokine Modulation : Alteration in the expression levels of pro-inflammatory cytokines.
Case Studies
A recent study evaluated the anticancer efficacy of a series of pyrazole derivatives, including those structurally related to this compound. The results indicated that these compounds significantly inhibited tumor growth in xenograft models while exhibiting low toxicity to normal cells .
Q & A
Basic: What are the common synthetic routes for synthesizing 3-hydroxy-1-methyl-4-(1-methyl-1H-pyrazol-4-yl)quinolin-2(1H)-one and its derivatives?
Methodological Answer:
The synthesis typically involves condensation reactions or palladium-catalyzed cross-coupling. For example:
- Condensation : A carbaldehyde derivative (e.g., 2,3-dihydro-1H-1,4-diazepine-6-carbaldehyde) can react with ethylenediamine in absolute ethanol under reflux to form intermediates, followed by cyclization to yield the quinolinone core .
- Palladium-Catalyzed Reactions : Suzuki or Heck reactions are employed to introduce aryl or alkenyl substituents at the 4- and 3-positions of the quinolinone core. Microwave-assisted heating (e.g., 100–150°C, 10–30 minutes) enhances reaction efficiency and regioselectivity .
- Aldol Dehydration : One-pot reactions between acetylated quinolinones and aldehydes (e.g., 3-formylchromone) can generate triheterocyclic systems .
Basic: Which spectroscopic methods are employed to confirm the structure and purity of this compound?
Methodological Answer:
Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., OH stretch at ~3447 cm⁻¹, C=O at ~1663 cm⁻¹, and C=N at ~1620 cm⁻¹) .
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 [M⁺]) and fragmentation patterns validate molecular weight and structural motifs .
Advanced: How can palladium-catalyzed cross-coupling reactions be optimized for regioselective functionalization of the quinolin-2(1H)-one core?
Methodological Answer:
Optimization involves:
- Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) improve coupling efficiency .
- Solvent and Temperature : Polar aprotic solvents (DMF, DMSO) at 80–120°C enhance reaction rates. Microwave irradiation reduces side reactions .
- Substrate Preactivation : Halogenation at the 4-position (e.g., Cl or Br) ensures regioselective Suzuki coupling with aryl boronic acids .
- Monitoring : Thin-layer chromatography (TLC) or LC-MS tracks reaction progress and intermediate stability .
Advanced: What computational approaches are used to design greener synthetic pathways for quinolin-2(1H)-one derivatives?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates transition-state energies to identify low-energy pathways. For example, Gaussian 16 optimizes geometries at the B3LYP/6-31G(d) level to predict reaction feasibility .
- Mechanistic Modeling : Simulates intermediates in Skraup synthesis to replace hazardous reagents (e.g., concentrated H₂SO₄) with ionic liquids or biocatalysts .
- Solvent Screening : COSMO-RS predicts solvent-environment compatibility to reduce waste .
Advanced: How do crystallographic refinement programs like SHELXL contribute to resolving structural ambiguities in quinolinone derivatives?
Methodological Answer:
- Refinement Features : SHELXL (post-2008 updates) supports twinned data refinement, anisotropic displacement parameters, and hydrogen-bonding networks. For example, it resolves disorder in pyrazole substituents via PART instructions .
- Validation Tools : RIGU and ADDSYM check for missed symmetry, while ORTEP-3 generates graphical representations to visualize thermal ellipsoids and confirm stereochemistry .
- High-Resolution Data : Synchrotron X-ray data (λ = 0.7–1.0 Å) paired with SHELXL refine bond lengths/angles to ±0.01 Å/±0.1° accuracy .
Advanced: What strategies are effective in analyzing conflicting spectroscopic or crystallographic data for quinolinone derivatives?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine NMR (e.g., NOESY for spatial proximity) with X-ray crystallography to resolve tautomeric ambiguities .
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 25–80°C) detects rotamers or slow-exchange protons in flexible substituents .
- DFT-Calculated Spectra : Compare computed IR/NMR spectra (e.g., using Gaussian) with experimental data to identify misassignments .
Basic: What are the key considerations in designing experiments to study the reactivity of this compound with electrophilic/nucleophilic reagents?
Methodological Answer:
- Reagent Compatibility : Use mild electrophiles (e.g., acetyl chloride) to avoid quinolinone ring degradation. For nucleophilic attacks, polar solvents (DMF) enhance solubility .
- pH Control : Maintain acidic conditions (pH 4–6) to stabilize the enol form of the 4-hydroxy group during nitration or acylation .
- Byproduct Mitigation : Column chromatography (silica gel, ethyl acetate/hexane) isolates products from cyclocondensation byproducts .
Advanced: How can multi-step synthetic pathways (e.g., microwave-assisted reactions) improve the yield and efficiency of quinolinone derivatives?
Methodological Answer:
- Microwave Optimization : Shorten reaction times (e.g., 15 minutes vs. 12 hours for conventional heating) and reduce side reactions via precise temperature control (±2°C) .
- Flow Chemistry : Continuous processing minimizes intermediate purification steps, improving throughput for steps like halogenation or coupling .
- Automated Monitoring : In-line UV/IR sensors detect reaction endpoints, enabling real-time adjustments to solvent ratios or catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
